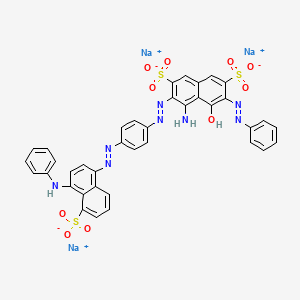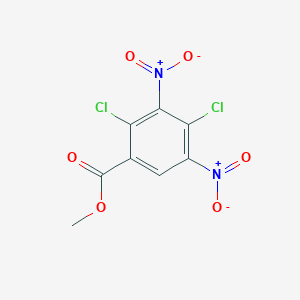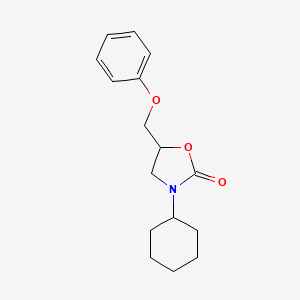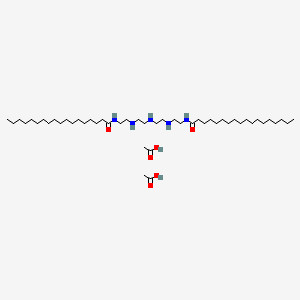
N,N'-(Iminobis(ethyleneiminoethylene))distearamide diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its long-chain stearamide groups and the presence of acetate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate typically involves the reaction of stearic acid with ethylenediamine and acetic acid. The process begins with the formation of N,N’-(Iminobis(ethyleneiminoethylene))distearamide through the reaction of stearic acid and ethylenediamine under controlled conditions. This intermediate product is then reacted with acetic acid to form the diacetate salt.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is carried out in large reactors where precise temperature and pressure conditions are maintained. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation processes to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The presence of long-chain stearamide groups allows for hydrophobic interactions, while the acetate ions contribute to ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide acetate
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is unique due to its specific combination of stearamide and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring both hydrophobic and ionic interactions.
Propiedades
Número CAS |
68109-66-0 |
|---|---|
Fórmula molecular |
C48H99N5O6 |
Peso molecular |
842.3 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51);2*1H3,(H,3,4) |
Clave InChI |
ZJGFZWOSZHRHCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


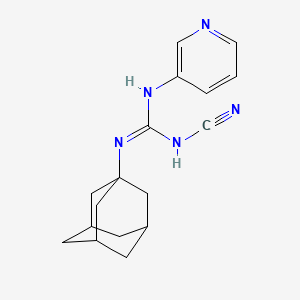
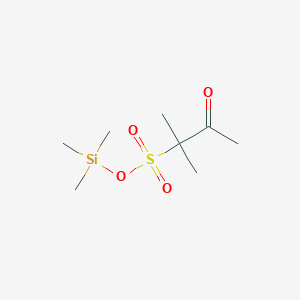
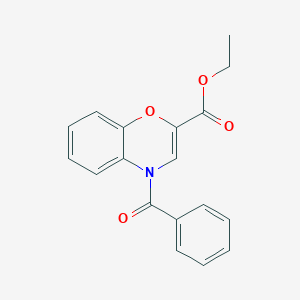
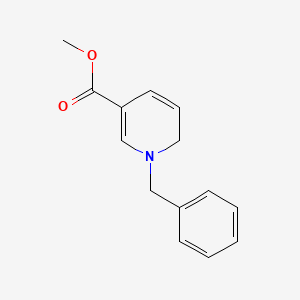
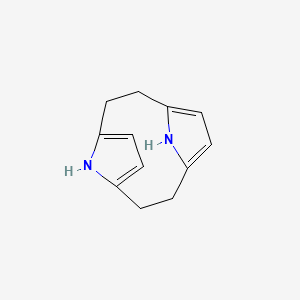
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
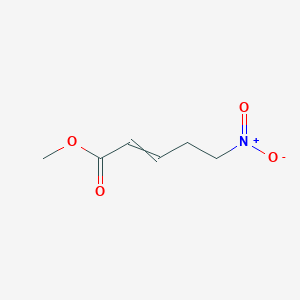
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
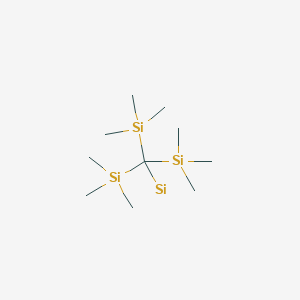
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
